molecular formula C21H17NO6 B11199737 2-Oxotetrahydrofuran-3-yl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

2-Oxotetrahydrofuran-3-yl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Cat. No.: B11199737
M. Wt: 379.4 g/mol
InChI Key: BJICAEDLMLQQPI-UHFFFAOYSA-N
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Description

2-OXOOXOLAN-3-YL 2-(4-METHOXYPHENYL)-1-OXO-1,2-DIHYDROISOQUINOLINE-4-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an oxolane ring, a methoxyphenyl group, and a dihydroisoquinoline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXOOXOLAN-3-YL 2-(4-METHOXYPHENYL)-1-OXO-1,2-DIHYDROISOQUINOLINE-4-CARBOXYLATE typically involves multiple steps, including the formation of the oxolane ring and the coupling of the methoxyphenyl and dihydroisoquinoline groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-OXOOXOLAN-3-YL 2-(4-METHOXYPHENYL)-1-OXO-1,2-DIHYDROISOQUINOLINE-4-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

2-OXOOXOLAN-3-YL 2-(4-METHOXYPHENYL)-1-OXO-1,2-DIHYDROISOQUINOLINE-4-CARBOXYLATE has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-OXOOXOLAN-3-YL 2-(4-METHOXYPHENYL)-1-OXO-1,2-DIHYDROISOQUINOLINE-4-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxolane derivatives, methoxyphenyl compounds, and dihydroisoquinoline analogs. Examples include:

  • 2-OXO-3-OXOLAN-4-YL 2-(4-METHOXYPHENYL)-1-OXO-1,2-DIHYDROISOQUINOLINE-4-CARBOXYLATE
  • 2-OXO-3-OXOLAN-5-YL 2-(4-METHOXYPHENYL)-1-OXO-1,2-DIHYDROISOQUINOLINE-4-CARBOXYLATE

Uniqueness

The uniqueness of 2-OXOOXOLAN-3-YL 2-(4-METHOXYPHENYL)-1-OXO-1,2-DIHYDROISOQUINOLINE-4-CARBOXYLATE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H17NO6

Molecular Weight

379.4 g/mol

IUPAC Name

(2-oxooxolan-3-yl) 2-(4-methoxyphenyl)-1-oxoisoquinoline-4-carboxylate

InChI

InChI=1S/C21H17NO6/c1-26-14-8-6-13(7-9-14)22-12-17(15-4-2-3-5-16(15)19(22)23)20(24)28-18-10-11-27-21(18)25/h2-9,12,18H,10-11H2,1H3

InChI Key

BJICAEDLMLQQPI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OC4CCOC4=O

Origin of Product

United States

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